1,2,3,5-tétradeutérobenzène

Vue d'ensemble

Description

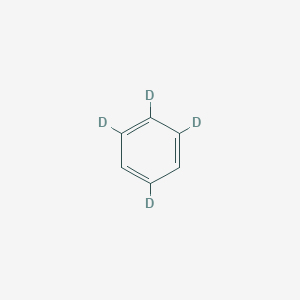

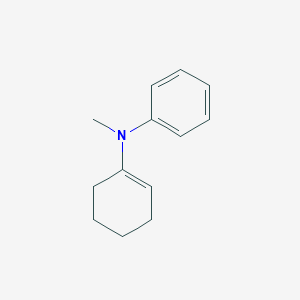

Benzene-1,2,3,5-d4, also known as 1,2,3,5-tetramethylbenzene, is a derivative of benzene where four hydrogen atoms are replaced by deuterium atoms. This compound is part of the aromatic hydrocarbons family, characterized by its stable ring structure and delocalized π-electrons. Aromatic compounds like Benzene-1,2,3,5-d4 are known for their unique chemical properties and applications in various fields.

Applications De Recherche Scientifique

Benzene-1,2,3,5-d4 has numerous applications in scientific research:

Mécanisme D'action

Target of Action

This compound, also known as Benzene-1,2,4,5-d4 or (1,2,3,5-~2~H_4_)Benzene, is a deuterated derivative of benzene . As such, it may interact with similar biological targets as benzene, but the specific targets and their roles are currently unknown.

Mode of Action

It is known that benzene and its derivatives can interact with various biological molecules, potentially altering their function

Biochemical Pathways

A study on the catabolism of aromatic compounds in fungi has identified a new 1,2,3,5-tetrahydroxybenzene central pathway

Pharmacokinetics

The compound has a boiling point of 80°C and a density of 0.919 g/mL at 25°C . These properties may influence its bioavailability, but further studies are needed to fully understand its pharmacokinetics.

Action Environment

The action, efficacy, and stability of 1,2,3,5-tetradeuteriobenzene may be influenced by various environmental factors. For instance, its physical properties, such as boiling point and density, suggest that it may be volatile and could potentially evaporate in certain conditions . .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Benzene-1,2,3,5-d4 can be synthesized through several methods:

From Alkynes: Ethyne is passed through a red-hot iron tube at 873 K, undergoing cyclic polymerization to form benzene.

From Aromatic Acids: Sodium benzoate is heated with soda lime, resulting in decarboxylation to produce benzene.

From Phenol: Phenol vapors are passed over heated zinc dust, reducing them to benzene.

From Sulphonic Acids: Benzene sulphonic acid is hydrolyzed with superheated steam to form benzene.

Industrial Production Methods

Commercially, benzene is primarily obtained from coal tar, a byproduct of coal processing. This method involves the distillation of coal tar to isolate benzene and its derivatives .

Analyse Des Réactions Chimiques

Types of Reactions

Benzene-1,2,3,5-d4 undergoes various chemical reactions, including:

Electrophilic Aromatic Substitution: This includes nitration, sulphonation, halogenation, and Friedel-Crafts alkylation/acylation.

Oxidation: Benzene can be oxidized to form phenol, benzoic acid, and other derivatives.

Reduction: Benzene can be reduced to cyclohexane under high pressure and temperature in the presence of a catalyst.

Common Reagents and Conditions

Nitration: Concentrated nitric acid and sulfuric acid at 323-333 K.

Sulphonation: Fuming sulfuric acid at room temperature.

Halogenation: Halogens (Cl_2, Br_2) in the presence of a Lewis acid catalyst like FeCl_3.

Friedel-Crafts Alkylation/Acylation: Alkyl or acyl halides in the presence of AlCl_3.

Major Products

Nitration: Nitrobenzene.

Sulphonation: Benzene sulfonic acid.

Halogenation: Chlorobenzene, bromobenzene.

Friedel-Crafts Alkylation/Acylation: Alkylbenzenes, acylbenzenes.

Comparaison Avec Des Composés Similaires

Benzene-1,2,3,5-d4 can be compared with other benzene derivatives such as:

Toluene (Methylbenzene): Similar structure but with a methyl group instead of deuterium atoms.

Phenol (Hydroxybenzene): Contains a hydroxyl group, making it more reactive towards electrophilic substitution.

Aniline (Aminobenzene): Contains an amino group, significantly affecting its reactivity and applications.

Ethylbenzene: Contains an ethyl group, used primarily in the production of styrene.

Each of these compounds has unique properties and applications, with Benzene-1,2,3,5-d4 being notable for its deuterium substitution, which can be useful in isotopic labeling studies and other specialized applications.

Propriétés

IUPAC Name |

1,2,3,5-tetradeuteriobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6/c1-2-4-6-5-3-1/h1-6H/i1D,2D,3D,6D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHOVQNZJYSORNB-VTBMLFEUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=CC(=C(C(=C1)[2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30584343 | |

| Record name | (1,2,3,5-~2~H_4_)Benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30584343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

82.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14941-52-7 | |

| Record name | (1,2,3,5-~2~H_4_)Benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30584343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 14941-52-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: How does deuterium substitution in Benzene-1,2,4,5-d4 influence the Jahn-Teller distortion of its cation radical?

A1: The study reveals that replacing specific hydrogen atoms with deuterium in Benzene-1,2,4,5-d4 leads to a distinct distortion pattern in its cation radical. The presence of deuterium atoms affects the electron distribution within the molecule. [] This results in the undeuterated C–H bonds preferentially occupying positions with higher spin density in the distorted structure. Interestingly, this distortion consistently leads to a ground state with 2B2g symmetry in D2h point group, irrespective of the deuterium substitution pattern. [] This highlights a unique structure-property relationship governed by isotopic substitution in this aromatic system.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Nitro-6H-indolo[2,3-b]quinoxaline](/img/structure/B83876.png)

![2-Pyrazolin-5-one, 4-[[p-(dimethylamino)phenyl]imino]-1,3-diphenyl-](/img/structure/B83886.png)